molecular formula C26H20BrNO6 B11582314 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11582314
M. Wt: 522.3 g/mol
InChI Key: KBFSRBDMAYAUHM-UHFFFAOYSA-N
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Description

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. Common starting materials might include brominated phenols and methoxy-substituted benzyl derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of bromine to hydrogen.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinal applications might include its use as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, it could be utilized in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE likely involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-4-METHYL-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-6-ONE
  • 4-METHOXY-2-BROMOPHENOL
  • 2-(4-METHOXYPHENYL)ETHANOL

Uniqueness

The uniqueness of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H20BrNO6

Molecular Weight

522.3 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H20BrNO6/c1-32-16-9-7-14(8-10-16)13-28-22(15-11-18(27)24(30)20(12-15)33-2)21-23(29)17-5-3-4-6-19(17)34-25(21)26(28)31/h3-12,22,30H,13H2,1-2H3

InChI Key

KBFSRBDMAYAUHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)Br)O)OC

Origin of Product

United States

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